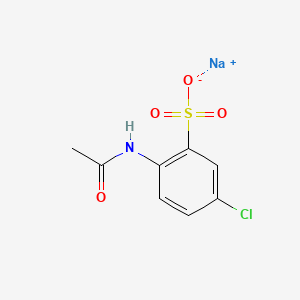

Sodium 2-acetamido-5-chlorobenzenesulphonate

Description

Sodium 2-acetamido-5-chlorobenzenesulphonate is a sulfonate derivative characterized by a benzene ring substituted with an acetamido group at position 2, a chlorine atom at position 5, and a sulfonate group at position 1. This compound belongs to a class of aromatic sulfonates with applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

sodium;2-acetamido-5-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S.Na/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;/h2-4H,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFZPFKKASMNJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClNNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234023 | |

| Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84963-38-2 | |

| Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084963382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-acetamido-5-chlorobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-acetamido-5-chlorobenzenesulphonate typically involves the sulfonation of 2-acetamido-5-chlorobenzene. The process begins with the nitration of acetanilide to form 2-acetamido-5-nitrobenzene, followed by reduction to obtain 2-acetamido-5-aminobenzene. The amino group is then chlorinated to yield 2-acetamido-5-chlorobenzene. Finally, sulfonation is carried out using sulfuric acid to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-acetamido-5-chlorobenzenesulphonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: The acetamido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products include 2-acetamido-5-hydroxybenzenesulphonate or 2-acetamido-5-aminobenzenesulphonate.

Oxidation Reactions: Products include sulfonic acid derivatives.

Reduction Reactions: Products include 2-amino-5-chlorobenzenesulphonate.

Scientific Research Applications

Sodium 2-acetamido-5-chlorobenzenesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-acetamido-5-chlorobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors, influencing various signaling pathways. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

- Chlorine vs. Methoxy Groups : The chloro substituent in this compound increases electron withdrawal compared to methoxy groups in analogs like 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride. This difference likely reduces lipophilicity and enhances solubility in aqueous media .

- Sulfonate vs. Sulfonamide : The sulfonate group (SO₃⁻Na⁺) in the target compound confers higher water solubility compared to sulfonamide derivatives (e.g., 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid), which may form stronger hydrogen bonds but are less ionized .

Key Differences in Reactivity :

- Sulfonyl Chlorides : Analogs like 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride are more reactive due to the sulfonyl chloride group, enabling nucleophilic substitution reactions. In contrast, the sodium sulfonate group in the target compound is less reactive but more stable in aqueous environments .

- Iodo-Substituted Derivatives : The iodine atom in 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid may facilitate radio-labeling or cross-coupling reactions, a feature absent in the target compound .

Biological Activity

Sodium 2-acetamido-5-chlorobenzenesulphonate (SACBS) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of SACBS, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential applications in pharmaceutical research.

Chemical Structure and Properties

SACBS is characterized by the molecular formula and a molecular weight of 271.65 g/mol. It features an acetamido group, a chlorobenzenesulfonate moiety, and is soluble in water due to the presence of sodium . The compound's structure enhances its reactivity and makes it suitable for various synthetic applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that SACBS exhibits notable antimicrobial properties. A study demonstrated that derivatives of acetamides, which include compounds similar to SACBS, show significant activity against various bacterial strains. For instance, the introduction of a chloro atom in acetamide structures has been shown to enhance their antibacterial efficacy against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 30 |

| 2-Acetamido-5-chlorobenzenesulfonic Acid | Staphylococcus aureus | 28 |

| This compound | Pseudomonas aeruginosa | 25 |

These findings suggest that SACBS may serve as a promising candidate for developing new antimicrobial agents.

Interaction with Biological Macromolecules

Preliminary studies have begun to explore how SACBS interacts with proteins and enzymes. Such interactions are crucial for understanding its pharmacological effects. Molecular docking studies indicate that SACBS can bind effectively to specific enzyme active sites, potentially influencing enzyme activity and offering insights into its mechanism of action .

Case Studies

- Antibacterial Efficacy : A case study evaluated the effectiveness of SACBS in inhibiting bacterial growth in vitro. The results showed significant inhibition against multiple strains, confirming its potential as an antibacterial agent.

- Pharmacokinetics : Another case study focused on the pharmacokinetic profile of SACBS, assessing absorption, distribution, metabolism, and excretion (ADME) properties. The findings indicated favorable characteristics for oral bioavailability.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of SACBS:

- Antimicrobial Properties : Studies have consistently shown that SACBS and its derivatives possess strong antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Research indicates that SACBS may act as an inhibitor for certain enzymes, which could be leveraged for therapeutic applications.

- Safety Profile : Toxicity assessments have shown that SACBS exhibits low toxicity levels at therapeutic doses, making it a viable candidate for further development in pharmaceuticals .

Q & A

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodological Answer : Synthesis involves sulfonation and chlorination steps. Key parameters include reaction temperature control (e.g., 60–80°C for sulfonation) and stoichiometric ratios of intermediates like 2-chlorobenzenesulfonyl chloride . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) reduces by-products. Monitor purity using HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : The compound’s sulfonate and chlorinated moieties pose risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to GHS hazard classifications (e.g., Category 4.3 for reactive substances) . For spills, employ inert absorbents (e.g., vermiculite) and dispose of waste as hazardous material .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound?

- Methodological Answer : Comparative studies with analogs (e.g., 4-amino-6-chlorotoluene-3-sulphonate ) reveal that chloro-substituent positioning modulates cytotoxicity. Use in vitro assays (MTT or resazurin-based) on cell lines (e.g., HeLa or HepG2) to quantify IC₅₀ values. Pair with molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). Data from CAS Common Chemistry and EPA DSSTox provide structural benchmarks for hypothesis testing.

Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., aqueous acid vs. DMSO ) may arise from polymorphic forms or hydration states. Use X-ray diffraction (XRD) to identify crystalline phases and dynamic vapor sorption (DVS) to study hygroscopicity. For stability, conduct accelerated degradation studies under oxidative (H₂O₂), acidic (HCl), and thermal stress, followed by LC-MS to track degradation pathways .

Q. How can researchers design robust dose-response studies for this compound in mechanistic toxicology?

- Methodological Answer : Employ a factorial design to test interactions between dose (e.g., 0.1–100 µM), exposure time (24–72 hr), and cell type. Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (vehicle-only). Use transcriptomic profiling (RNA-seq) or metabolomics (LC-HRMS) to identify pathways affected by the compound. Validate findings with CRISPR-Cas9 knockout models of suspected target genes .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Variability often stems from incomplete sulfonation or residual solvents. Implement process analytical technology (PAT), such as in-line FT-IR, to monitor reaction progress. Statistical optimization (e.g., response surface methodology) identifies critical factors (e.g., temperature, stirring rate). Batch consistency is verified via orthogonal methods: elemental analysis (C, H, N, S), ICP-MS for trace metals, and Karl Fischer titration for moisture content .

Data Interpretation and Reporting

Q. How should researchers address conflicting cytotoxicity data across studies?

- Methodological Answer : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or compound purity. Standardize protocols using guidelines like OECD TG 423. Perform meta-analyses of published IC₅₀ values, adjusting for variables such as assay type (e.g., MTT vs. ATP luminescence). Cross-validate with secondary assays (e.g., apoptosis markers via flow cytometry) .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

- Methodological Answer : Use multivariate analysis (e.g., partial least squares regression) to correlate molecular descriptors (logP, polar surface area) with activity. Machine learning models (e.g., random forest or SVM) trained on PubChem BioAssay data can predict novel analogs. Report uncertainty using bootstrapping or Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.